molecular formula C7H8ClN3S B2650577 1-(6-Chloropyridin-3-yl)-3-methylthiourea CAS No. 131748-90-8

1-(6-Chloropyridin-3-yl)-3-methylthiourea

Cat. No. B2650577
CAS RN: 131748-90-8
M. Wt: 201.67
InChI Key: ZURLSHWEBJKVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloropyridin-3-yl)-3-methylthiourea (CMUT) is a unique chemical compound found in nature. It has a wide range of applications in scientific research and is used in numerous laboratory experiments. CMUT is a derivative of the pyridinium group and is an important intermediate for the synthesis of other compounds. CMUT is a colorless solid with a melting point of 115-116 °C. Its chemical structure consists of a chloropyridine ring and a methylthiourea group.

Scientific Research Applications

Structural and Spectral Analysis

Research has delved into the structural, spectral, and thermal properties of various thiourea derivatives, closely related to 1-(6-Chloropyridin-3-yl)-3-methylthiourea. These studies highlight the influence of molecular structure on the intramolecular and intermolecular hydrogen bonding, as well as the planarity of the molecules. The positioning of the methyl substituent on the pyridine ring significantly impacts these properties, and 1H NMR studies further demonstrate the resonance behaviors of these compounds in solution (Kelman, Szczepura, Goldberg, Kaminsky, Hermetet, Ackerman, Swearingen, West, 2002).

Biological Activities

A study on N aryl N' (6 chloropyridine 3 yl)methylthioureas, which share a structural resemblance to 1-(6-Chloropyridin-3-yl)-3-methylthiourea, revealed that these compounds exhibit plant growth activating effects on crops like cucumber and rice. Additionally, these compounds demonstrated insecticidal activities on Musca domestica, suggesting their potential application in agricultural contexts (Yan‐Song Zheng, 2001).

Molecular Interaction and Computational Studies

Insights into the molecular interaction and computational aspects of related compounds, like pyrazole derivatives of 1-(6-chloro-pyridin-2-yl), were explored through methods like X-ray diffraction and density-functional-theory (DFT) calculations. These studies provide a deeper understanding of the molecular structures and the thermodynamic properties of such compounds, which can be critical for their application in various scientific domains (Shen, Huang, Diao, Lei, 2012).

Chemical Synthesis and Applications

The synthesis processes involving alpha-nitro ketone intermediates as electrophiles and nucleophiles provide valuable insights into the chemical properties and potential applications of the resulting compounds in areas like receptor probing in biological systems (Zhang, Tomizawa, Casida, 2004).

properties

IUPAC Name

1-(6-chloropyridin-3-yl)-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3S/c1-9-7(12)11-5-2-3-6(8)10-4-5/h2-4H,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURLSHWEBJKVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyridin-3-yl)-3-methylthiourea

Synthesis routes and methods

Procedure details

A mixture of 4.07g of 2-chloro-5-aminopyridine, 2.55g of methyl isothiocyanate and 30ml of acetonitrile was refluxed for 13.5 hours, to which 0.70g of additional methyl isothiocyanate was added and the mixture was refluxed for 3.5 hours. The reaction mixture was concentrated, and the residue was purified by a column chromatography [developing solvent: dichloromethaneethyl acetate (1: 1)] to afford 4.51g of 1-(6-chloro-3-pyridyl)-3-methylthiourea.
Quantity
4.07 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two

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